Cas no 91-85-0 (Thonzylamine)

Thonzylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N1-(4-Methoxybenzyl)-N2,N2-dimethyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine
- 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-
- N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine
- Thonzylamine
- Neohetramine
- Tonzilamine
- Ethylenediamine, N-(p-methoxybenzyl)-N',N'-dimethyl-N-2-pyrimidinyl-
- N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(2-pyrimidinyl)ethane-1,2-diamine
- N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
- Tonamil
- 2-[p-Methoxybenzyl-(2-dimethylaminoethyl)amino]pyrimidine
- THONZYLAMINE [INN]
- BSPBio_003315
- F87601
- KBioSS_000891
- Tonzilamine;Neohetramine
- Thonzylaminum
- EINECS 202-103-8
- Tonamil (TN)
- AMY10719
- CHEMBL1623738
- Anahist (Salt/Mix)
- Q617226
- Spectrum3_001788
- KBio3_002817
- DivK1c_000378
- NS00007410
- Toncilaminio [INN-Spanish]
- THONZYLAMINE [WHO-DD]
- N-[(4-METHOXYPHENYL)METHYL]-N',N'-DIMETHYL-N-PYRIMIDIN-2-YLETHANE-1,2-DIAMINE HYDROCHLORIDE
- CS-0013078
- D08587
- AB00053649_02
- R79646H5Z8
- 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)pyrimidine
- SB59763
- KBioGR_001608
- N-(4-methoxybenzyl)-N-(2-(dimethylamino)ethyl)pyrimidin-2-amine
- DB11235
- KBio2_003459
- CHEBI:104017
- Pyrimidine, 2-[[2-(dimethylamino)ethyl](p-methoxybenzyl)amino]-
- N-(4-Methoxybenzyl)-N',N'-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine
- Thonzylamine (INN)
- EX-A5550
- 1,2-Ethanediamine, N-((4-methoxyphenyl)methyl)-N',N'-dimethyl-N-2-pyrimidinyl-
- 1,2-Ethanediamine, N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyrimidinyl-
- BRD-K88405679-003-02-3
- Thonzylaminum [INN-Latin]
- BCP25799
- NCGC00178145-01
- s6469
- EN300-18563897
- NINDS_000378
- SBI-0051778.P002
- Toncilaminio
- Spectrum4_001204
- UNII-R79646H5Z8
- GULNIHOSWFYMRN-UHFFFAOYSA-N
- Resistab (Salt/Mix)
- BRD-K88405679-003-01-5
- N,N-Dimethyl-N'-(p-methoxybenzyl)-N'-(2-pyrimidyl)ethylenediamine
- SCHEMBL121996
- KBio1_000378
- Thonzylamine [INN:BAN]
- Tonzilamina
- HY-B1317
- Anohist (Salt/Mix)
- KBio2_006027
- AKOS016010333
- NCI-C60708
- Spectrum_000411
- KBio2_000891
- IDI1_000378
- Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-
- Novohetramin (Salt/Mix)
- 91-85-0
- DTXSID8043864
- BRN 0284655
- Tonzilamina [DCIT]
- 4-25-00-02087 (Beilstein Handbook Reference)
- 2-(P-METHOXYBENZYL-(2-DIMETHYLAMINOETHYL)AMINO)PYRIMIDINE
- Histazylamine
- R01AC06
- pyrimidine, 2-((2-dimethylaminoethyl)-(4-methoxybenzyl)amino)-
- Thonzylaminum (INN-Latin)
- Toncilaminio (INN-Spanish)
- D04AA01
- DTXCID6023864
- 2-((2-DIMETHYLAMINO)ETHYL)(P-METHOXYBENZYL)AMINO)PYRIMIDINE
- Piristina
- TS-09031
- BRD-K88405679-003-03-1
- R06AC06
- N1-[(4-Methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-1,2-ethanediamine;
- Thonzylene
- 2-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)pyrimidine
- N-(P-METHOXYBENZYL)-N', N'-DIMETHYL-N-2-PYRIMIDINYLETHYLENEDIAMINE
- N-(2-(dimethylamino)ethyl)-N-((4-methoxyphenyl)methyl)pyrimidin-2-amine
- DA-58538
- Ambistamin
-
- MDL: MFCD00865672
- Inchi: InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3
- Chave InChI: GULNIHOSWFYMRN-UHFFFAOYSA-N
- SMILES: CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2
Propriedades Computadas
- Massa Exacta: 286.17900
- Massa monoisotópica: 286.179
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 7
- Complexidade: 274
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.6
- Superfície polar topológica: 41.5A^2
Propriedades Experimentais
- Densidade: 1.0426 (rough estimate)
- Ponto de ebulição: 428.74°C (rough estimate)
- Ponto de Flash: 220.3°C
- Índice de Refracção: 1.5850 (estimate)
- PSA: 41.49000
- LogP: 2.05340
Thonzylamine Informações de segurança
Thonzylamine Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thonzylamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1317-1mg |
Thonzylamine |
91-85-0 | 97.14% | 1mg |
¥288 | 2024-05-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4563-1mg |
Thonzylamine |
91-85-0 | 1mg |
¥ 235 | 2023-09-07 | ||
TRC | T397005-10mg |
Thonzylamine |
91-85-0 | 10mg |
$ 1358.00 | 2023-09-05 | ||
Enamine | EN300-18563897-0.05g |
91-85-0 | 0.05g |
$2755.0 | 2023-09-18 | |||
MedChemExpress | HY-B1317-100mg |
Thonzylamine |
91-85-0 | 97.14% | 100mg |
¥3500 | 2024-07-19 | |
MedChemExpress | HY-B1317-5mg |
Thonzylamine |
91-85-0 | 97.14% | 5mg |
¥580 | 2024-07-19 | |
1PlusChem | 1P006E66-10mg |
thonzylamine |
91-85-0 | 97% | 10mg |
$191.00 | 2024-04-20 | |
Ambeed | A319179-5g |
N1-(4-Methoxybenzyl)-N2,N2-dimethyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine |
91-85-0 | 95% | 5g |
$4890.0 | 2024-05-30 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4563-25mg |
Thonzylamine |
91-85-0 | 25mg |
¥ 1380 | 2023-09-07 | ||
Aaron | AR006EEI-50mg |
thonzylamine |
91-85-0 | 95% | 50mg |
$173.00 | 2024-07-18 |
Thonzylamine Literatura Relacionada
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Cecil William Rogers J. Chem. Soc. 1926 129 254
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2. Tri-μ-bromo-bis[tribromoruthenate(III)] salts: a synthetic, structural, spectroscopic, and electrochemical studyDenise Appleby,Peter B. Hitchcock,Kenneth R. Seddon,Janet E. Turp,Jalal A. Zora,Charles L. Hussey,John R. Sanders,T. Anthony Ryan J. Chem. Soc. Dalton Trans. 1990 1879
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3. The structure of the 1 : 2 adduct of indene and dimethyl acetylenedicarboxylate: X-ray analysis of a dibromo-derivativeK. W. Muir,G. A. Sim J. Chem. Soc. B 1968 667
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C. Arribas,B. Cabellos,C. Sánchez,C. Cuadrado,E. Guillamón,M. M. Pedrosa Food Funct. 2017 8 3654
-
5. Aluminium triiodide mediated reductive dehalogenation of α-halocarbonyl compounds and trapping of the aluminium enolate intermediate via aldol reactionHarsha N. Borah,Romesh C. Boruah,Jagir S. Sandhu J. Chem. Soc. Chem. Commun. 1991 154
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